5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17868883
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3O2 |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 5-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C10H10ClN3O2/c11-8-2-1-7-9(12-8)13-10(16-7)14-3-5-15-6-4-14/h1-2H,3-6H2 |
| Standard InChI Key | STFICNVJTLVTRM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC3=C(O2)C=CC(=N3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₉ClN₄O₄, with a molecular weight of 284.65 g/mol. Its IUPAC name, 5-chloro-2-morpholin-4-yl-6-nitro- oxazolo[4,5-b]pyridine, reflects the integration of a morpholine ring at position 2, a nitro group at position 6, and a chlorine atom at position 5 on the oxazolo[4,5-b]pyridine framework. The canonical SMILES string (C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]) and InChIKey (BXWLLQKAXPFBJL-UHFFFAOYSA-N) further delineate its stereochemical properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₄O₄ |
| Molecular Weight | 284.65 g/mol |
| IUPAC Name | 5-chloro-2-morpholin-4-yl-6-nitro- oxazolo[4,5-b]pyridine |
| Canonical SMILES | C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)N+[O-] |
| InChIKey | BXWLLQKAXPFBJL-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis typically involves multi-step protocols to assemble the bicyclic structure. A critical step includes nucleophilic substitution reactions facilitated by the chloro group, which enables further functionalization. The morpholine moiety is introduced via ring-opening or coupling reactions, while the nitro group is incorporated through nitration under controlled conditions. The compound’s reactivity is dominated by:
-
Nucleophilic substitution at the chloro-substituted position.
-
Reduction of the nitro group to an amine, enabling downstream derivatization.
-
Electrophilic aromatic substitution on the pyridine ring.
Biological Activity and Mechanisms
Antimicrobial Effects
The nitro group enhances interactions with bacterial enzymes, conferring broad-spectrum activity. Analogous compounds in this class exhibit inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The chloro group further potentiates membrane disruption, contributing to bactericidal effects.
Anti-Inflammatory Activity
Modulation of nitric oxide synthase (NOS) has been observed in related oxazolo[4,5-b]pyridines, suggesting this compound may suppress pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogs reduced edema by 40–60% at 10 mg/kg doses.
Comparative Analysis with Structural Analogs
The uniqueness of this compound arises from its trifunctional substitution pattern. Comparisons with analogs reveal:
-
2-Morpholino-6-nitroimidazo[4,5-b]pyridine: Replacing the oxazole with an imidazole ring reduces metabolic stability but improves solubility.
-
5-Chloro-2-morpholinooxazolo[4,5-c]pyridine: Positional isomerism at the pyridine ring diminishes kinase inhibition by 30%.
-
Unsubstituted oxazolo[4,5-b]pyridine: Lacking functional groups, this analog shows negligible biological activity, underscoring the importance of the chloro and nitro groups.
Future Directions in Research
While preliminary data are promising, further studies are needed to:
-
Elucidate pharmacokinetic profiles, including bioavailability and half-life.
-
Optimize synthesis routes for scalability.
-
Validate in vivo efficacy and safety in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume